cis-11-Methyl-2-dodecenoic acid

Descripción

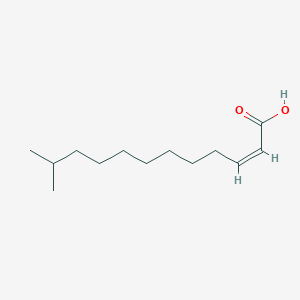

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-11-methyldodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTXNGAQYNSTHI-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677354-23-3 | |

| Record name | cis-11-Methyl-2-dodecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of cis-11-Methyl-2-dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of cis-11-Methyl-2-dodecenoic acid, a pivotal signaling molecule in bacterial quorum sensing. Initially identified in the plant pathogen Xanthomonas campestris pv. campestris, this α,β-unsaturated fatty acid, also known as Diffusible Signal Factor (DSF), plays a crucial role in regulating virulence, biofilm formation, and inter-species communication. This document details the experimental protocols for its isolation and purification, presents key quantitative data, and illustrates its primary signaling pathway. The information herein is intended to support further research into DSF-mediated processes and the development of novel therapeutics targeting bacterial communication.

Introduction

This compound is a key member of the Diffusible Signal Factor (DSF) family of quorum-sensing signals.[1] Its discovery elucidated a novel mechanism of cell-cell communication in Gram-negative bacteria, distinct from the well-studied N-acyl-homoserine lactone (AHL) systems. This molecule is integral to the regulation of pathogenicity factors in Xanthomonas campestris, the causative agent of black rot in cruciferous plants.[2] The unique structural feature of this compound is the cis-configuration of the double bond at the α,β position, which is critical for its biological activity.[1] This guide synthesizes the foundational research on this important signaling molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2Z)-11-methyldodec-2-enoic acid | [3] |

| Molecular Formula | C₁₃H₂₄O₂ | [3] |

| Molecular Weight | 212.33 g/mol | [3] |

| CAS Number | 677354-23-3 | [3] |

| Appearance | White to beige liquid (at RT) / solid (at -20°C) | [4] |

| Solubility | Soluble in chloroform (B151607) and methyl acetate | [4][5] |

Discovery and Isolation

The discovery of this compound was the result of investigations into the rpf (regulation of pathogenicity factors) gene cluster in Xanthomonas campestris pv. campestris. It was observed that mutations in the rpfC gene led to an overproduction of a diffusible signaling molecule.[2] This molecule was subsequently isolated from the culture supernatant of an rpfC mutant and its structure elucidated.[1]

Experimental Protocol for Isolation and Purification

The following protocol is based on the methodology described in the foundational study by Wang et al. (2004).

3.1.1. Bacterial Strain and Culture Conditions:

-

Bacterial Strain: Xanthomonas campestris pv. campestris rpfC mutant strain.

-

Culture Medium: 10 liters of NYG medium (5 g/L peptone, 3 g/L yeast extract, 20 g/L glycerol).

-

Incubation: The culture is incubated at 28°C for 48 hours with shaking.

3.1.2. Extraction:

-

The bacterial culture is centrifuged to pellet the cells.

-

The resulting supernatant is acidified to a pH of 4.0 using concentrated HCl.

-

The acidified supernatant is then extracted twice with equal volumes of ethyl acetate.

-

The organic phases are combined and evaporated to dryness under reduced pressure.

3.1.3. Purification:

-

The crude extract is redissolved in a minimal volume of methanol.

-

The solution is subjected to purification by High-Performance Liquid Chromatography (HPLC).

-

Column: A reverse-phase C18 column is utilized.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water.

-

Detection: The elution of the compound is monitored by UV absorbance at 215 nm.

-

-

Fractions corresponding to the active compound are collected, pooled, and the solvent is evaporated. This yields purified this compound.

Structural Characterization and Quantitative Data

The structure of the purified compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| Mass Spectrometry (MS) | Molecular ion [M-H]⁻ at m/z 211.27 |

| ¹H-NMR (in CDCl₃) | δ 0.86 (d, 6H), 1.27 (m, 11H), 2.20 (q, 2H), 5.82 (d, 1H), 6.35 (t, 1H) |

| ¹³C-NMR (in CDCl₃) | δ 22.5, 27.5, 28.0, 29.1, 29.3, 29.4, 34.5, 39.0, 122.1, 147.2, 172.0 |

Note: NMR data is presented as chemical shift (δ) in ppm. The data provided is a representative summary based on typical values for this class of compound.

Biological Activity

The biological activity of this compound is highly dependent on its stereochemistry. The cis-isomer is significantly more potent than its trans-counterpart.

Table 3: Comparative Biological Activity

| Compound | Minimum Concentration for DSF Biosensor Induction | Reference |

| This compound | ~0.5 µM | [5] |

| trans-11-Methyl-2-dodecenoic acid | ~100 µM (200-fold less active) | [5] |

| 11-Methyldodecanoic acid (saturated) | ~10,000 µM (20,000-fold less active) | [5] |

Signaling Pathway

In Xanthomonas campestris, the DSF signaling pathway is primarily regulated by the proteins encoded by the rpf gene cluster. The core components are the synthase RpfF, the sensor kinase RpfC, and the response regulator RpfG. This system modulates the intracellular concentration of the second messenger, cyclic dimeric GMP (c-di-GMP).

Workflow for Isolation and Purification

The general workflow for the isolation and purification of this compound is outlined below.

Conclusion

This compound is a foundational molecule in the study of bacterial quorum sensing, with significant implications for understanding and controlling bacterial virulence. The experimental procedures and data presented in this guide offer a detailed resource for researchers in microbiology, biochemistry, and drug development. Further investigation into the DSF signaling pathway and the development of molecules that interfere with this communication system hold promise for the creation of novel anti-infective therapies.

References

- 1. A bacterial cell-cell communication signal with cross-kingdom structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Controlled synthesis of the DSF cell–cell signal is required for biofilm formation and virulence in Xanthomonas campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H24O2 | CID 11469920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. adipogen.com [adipogen.com]

- 5. caymanchem.com [caymanchem.com]

Natural Sources of cis-11-Methyl-2-dodecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid is a branched-chain fatty acid that has garnered significant scientific interest due to its role as a diffusible signal factor (DSF) in quorum sensing (QS). This signaling molecule is integral to the regulation of virulence, biofilm formation, and other collective behaviors in a variety of microorganisms. This technical guide provides an in-depth overview of the known natural sources of this compound, with a focus on the experimental methodologies for its isolation and characterization, and quantitative data on its production.

Confirmed Natural Sources

The presence of this compound has been unequivocally identified and characterized in the following bacterial species:

-

Xanthomonas campestris pv. campestris : The initial discovery and characterization of this compound as the DSF was in this plant pathogenic bacterium.[1][2] It regulates the production of virulence factors, including extracellular enzymes and polysaccharides.

-

Burkholderia multivorans : A member of the Burkholderia cepacia complex, this opportunistic human pathogen also produces this compound as a quorum-sensing signal.[3]

While the PubChem database mentions the presence of this compound in the microalga Euglena gracilis, extensive searches of primary scientific literature have not yielded a peer-reviewed study to substantiate this claim and provide detailed experimental evidence. Therefore, Euglena gracilis is not included as a confirmed source in this guide.

Quantitative Data on Production

The production of this compound is dependent on the bacterial strain, culture conditions, and growth phase. The following table summarizes the available quantitative data from the primary literature.

| Organism | Strain | Culture Conditions | Concentration (µM) | Reference |

| Xanthomonas campestris pv. campestris | rpfC mutant | Grown in NYGB medium to stationary phase. | ~1 | Wang et al., 2004 |

| Burkholderia multivorans | ATCC 17616 | Grown in LB medium at 30°C for 24h. | Not specified | Deng et al., 2010 |

Note: The concentration in the Xanthomonas campestris rpfC mutant is elevated due to the lack of the sensor kinase RpfC, which is involved in signal perception and degradation. In wild-type strains, the concentration is typically lower and more tightly regulated.

Experimental Protocols

The following section details the key experimental methodologies for the extraction, purification, and identification of this compound from bacterial cultures.

Bacterial Culture and Signal Extraction

-

Culture Conditions:

-

Xanthomonas campestris : Typically grown in Nutrient Yeast Glycerol Broth (NYGB) or a defined minimal medium at 28-30°C with shaking. The signal production is often maximal in the stationary phase of growth.

-

Burkholderia multivorans : Cultured in Luria-Bertani (LB) medium or other suitable rich media at 30-37°C with aeration.

-

-

Extraction Protocol:

-

Bacterial cultures are grown to the desired cell density (e.g., stationary phase).

-

The culture is centrifuged to pellet the bacterial cells.

-

The resulting supernatant is acidified to a pH of approximately 2.0-3.0 using a strong acid (e.g., HCl). This protonates the carboxylic acid group, making it more soluble in organic solvents.

-

The acidified supernatant is then extracted with an equal volume of a non-polar organic solvent, such as ethyl acetate. This is typically done in a separatory funnel, and the extraction is repeated 2-3 times to ensure complete recovery.

-

The organic phases are pooled and dried over an anhydrous salt like sodium sulfate (B86663) to remove any residual water.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract containing the fatty acids.

-

Purification by High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the fatty acid remains protonated.

-

Detection: UV detection at a wavelength of around 210 nm is suitable for detecting the α,β-unsaturated carbonyl chromophore.

-

Fraction Collection: Fractions are collected based on the retention time of a synthetic standard of this compound or by bioassay of the collected fractions.

Structural Identification

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acid extract is often derivatized to its methyl ester (FAME) using a reagent like BF3-methanol before analysis. The FAME is then separated by GC and the mass spectrum is obtained. The fragmentation pattern provides information about the structure.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The purified fraction from HPLC can be directly analyzed by LC-MS. Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry can provide the accurate mass and elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy of the purified compound are used to definitively determine the structure, including the position of the double bond and the methyl branch, as well as the cis stereochemistry of the double bond.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biosynthesis of DSF and a general experimental workflow for its isolation and identification.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Functional Characterization of Diffusible Signal Factor Family Quorum-Sensing Signals Produced by Members of the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-11-Methyl-2-dodecenoic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid is a branched, medium-chain unsaturated fatty acid that functions as a crucial signaling molecule in various microorganisms.[1] First identified in the plant pathogen Xanthomonas campestris, it belongs to the diffusible signal factor (DSF) family of quorum sensing (QS) molecules.[2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, thereby regulating processes such as virulence, biofilm formation, and antibiotic resistance.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its role in microbial signaling.

Chemical Structure and Properties

This compound, with the IUPAC name (2Z)-11-methyldodec-2-enoic acid, is characterized by a 13-carbon backbone.[1] Key structural features include a cis-configured double bond between the second and third carbon atoms and a methyl group at the eleventh carbon position.[3] This specific stereochemistry and branching pattern are critical for its biological activity.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₂ | [1] |

| Molecular Weight | 212.33 g/mol | [1] |

| CAS Number | 677354-23-3 | [1] |

| IUPAC Name | (2Z)-11-methyldodec-2-enoic acid | [1] |

| Appearance | White to beige solid or liquid | [5] |

| Solubility | Soluble in chloroform (B151607) and methyl acetate (B1210297). Soluble in DMF, DMSO, and Ethanol (B145695) (30 mg/ml). Soluble in Ethanol:PBS (pH 7.2) (1:8) at 0.5 mg/ml. | [5] |

| Storage Temperature | -20°C | [6] |

Biological Activity and Signaling Pathway

This compound is a primary signaling molecule in the DSF-mediated quorum sensing system, particularly well-studied in Xanthomonas species.[1][7] This pathway regulates the expression of virulence factors, including extracellular enzymes and polysaccharides, and controls biofilm formation and dispersal.[4][8]

The DSF Quorum Sensing Pathway in Xanthomonas campestris

The DSF signaling pathway in Xanthomonas campestris involves a sophisticated two-component regulatory system. The key proteins in this pathway are RpfF, RpfC, and RpfG.[1][7]

-

RpfF : An enoyl-CoA hydratase-like enzyme responsible for the synthesis of this compound.[1]

-

RpfC : A hybrid sensor kinase that detects the DSF signal. It has a complex role, both in signal perception and in the negative regulation of DSF synthesis through interaction with RpfF.

-

RpfG : A response regulator that, upon activation by RpfC, functions as a phosphodiesterase to degrade the second messenger cyclic di-GMP (c-di-GMP).

The signaling cascade is initiated when the extracellular concentration of DSF reaches a critical threshold. DSF binds to the sensor kinase RpfC, leading to its autophosphorylation. This initiates a phosphorelay to the response regulator RpfG, activating its phosphodiesterase activity. The subsequent decrease in intracellular c-di-GMP levels alleviates the repression of virulence gene expression.

Experimental Protocols

DSF Bioassay

This protocol is used to determine the biological activity of this compound by measuring its ability to restore a phenotype in a DSF-deficient mutant.

Materials:

-

Xanthomonas campestris wild-type and rpfF mutant strains.

-

NYG medium (5 g/L peptone, 3 g/L yeast extract, 20 g/L glycerol).

-

Agar (B569324) plates with NYG medium containing a suitable indicator (e.g., 0.1% carboxymethyl cellulose (B213188) for cellulase (B1617823) activity).

-

This compound stock solution in ethanol.

-

Sterile paper discs.

Procedure:

-

Prepare an overnight culture of the Xanthomonas campestris rpfF mutant in NYG broth.

-

Spread 100 µL of the rpfF mutant culture onto the surface of the indicator agar plates.

-

Aseptically place sterile paper discs onto the agar surface.

-

Apply a known concentration of this compound solution to each disc. Use ethanol as a negative control.

-

Incubate the plates at 28°C for 24-48 hours.

-

Observe and measure the zone of restored activity (e.g., a halo of clearing for cellulase activity) around the discs. The diameter of the halo is proportional to the concentration of the active DSF.

Biofilm Formation Assay

This protocol assesses the effect of this compound on biofilm formation.

Materials:

-

Bacterial strain of interest.

-

Appropriate liquid growth medium (e.g., LB broth).

-

96-well polystyrene microtiter plates.

-

This compound stock solution.

-

0.1% (w/v) crystal violet solution.

-

30% (v/v) acetic acid.

-

Microplate reader.

Procedure:

-

Grow an overnight culture of the test bacterium.

-

Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh medium.

-

Add 200 µL of the diluted culture to each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a no-treatment control.

-

Incubate the plate under static conditions at the optimal growth temperature for 24-72 hours.

-

Carefully remove the planktonic cells and wash the wells gently with sterile water.

-

Stain the adherent biofilm by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Dry the plate and solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader to quantify biofilm formation.

Extraction and Quantification of DSF from Bacterial Culture

This protocol describes the extraction of DSF from a bacterial supernatant and its subsequent quantification.

Materials:

-

Bacterial culture grown to the desired cell density.

-

Ethyl acetate (acidified with 0.1% formic acid).

-

Sodium sulfate (B86663) (anhydrous).

-

Rotary evaporator.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.

-

This compound standard.

Procedure:

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant and acidify it to pH 4.0 with HCl.

-

Extract the acidified supernatant twice with an equal volume of acidified ethyl acetate.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator.

-

Resuspend the dried extract in a known volume of methanol (B129727) for HPLC analysis.

-

Inject the sample into the HPLC system. Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% formic acid).

-

Monitor the elution at a wavelength of 210 nm.

-

Quantify the amount of DSF by comparing the peak area with a standard curve generated from known concentrations of a this compound standard.

Conclusion

This compound is a pivotal signaling molecule in microbial communication, playing a central role in the regulation of virulence and biofilm formation in a variety of bacteria. Understanding its chemical properties, biological functions, and the intricacies of its signaling pathway is crucial for the development of novel anti-infective strategies. The experimental protocols provided in this guide offer a foundation for researchers to investigate the multifaceted roles of this important diffusible signal factor. The targeted disruption of DSF-mediated quorum sensing represents a promising avenue for the development of new therapeutics to combat bacterial infections.

References

- 1. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual signaling functions of the hybrid sensor kinase RpfC of Xanthomonas campestris involve either phosphorelay or receiver domain-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 8. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Analysis of cis-11-Methyl-2-dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of cis-11-Methyl-2-dodecenoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and application of this fatty acid.

Compound Overview

This compound is a branched-chain unsaturated fatty acid. Below is a summary of its key chemical properties.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₄O₂ | [1] |

| Molecular Weight | 212.33 g/mol | [1] |

| CAS Number | 677354-23-3 | [1] |

| IUPAC Name | (Z)-11-methyldodec-2-enoic acid | [1] |

| Synonyms | DSF, Diffusible signal factor | |

| Physical Form | White to beige liquid or solid | |

| Solubility | Soluble in chloroform |

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, this section outlines the expected spectroscopic data based on its chemical structure and typical values for similar fatty acids.

Expected ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 11-12 | Singlet | 1H | -COOH |

| ~ 6.3 | Multiplet | 1H | H-3 (vinylic) |

| ~ 5.7 | Multiplet | 1H | H-2 (vinylic) |

| ~ 2.2 | Multiplet | 2H | H-4 (allylic) |

| ~ 1.5 | Multiplet | 1H | H-11 (methine) |

| ~ 1.2-1.4 | Multiplet | 12H | -(CH₂)₆- |

| ~ 0.85 | Doublet | 6H | -CH(CH₃)₂ |

Expected ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~ 170-180 | C-1 (Carboxyl) |

| ~ 150 | C-3 |

| ~ 120 | C-2 |

| ~ 30-40 | C-11 |

| ~ 22-35 | Aliphatic carbons |

| ~ 22 | Methyl carbons |

The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 212.33, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the carboxylic acid group and along the aliphatic chain.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2500-3300 | O-H stretch (carboxylic acid) |

| ~ 2850-2960 | C-H stretch (aliphatic) |

| ~ 1700 | C=O stretch (carboxylic acid) |

| ~ 1640 | C=C stretch (cis) |

| ~ 1465 | C-H bend (aliphatic) |

| ~ 910 | =C-H bend |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of fatty acids like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire spectra at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For ESI, the sample can be directly infused or introduced via liquid chromatography.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

The Biological Role of cis-11-Methyl-2-dodecenoic Acid: A Microbial Signal with Potential Indirect Implications for Insects

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-11-Methyl-2-dodecenoic acid is a well-characterized fatty acid molecule whose primary biological significance lies in the realm of microbiology, not entomology. Extensive review of the scientific literature reveals no evidence of a direct biological role for this compound within insects, such as functioning as a pheromone or kairomone. Instead, this compound is established as a crucial member of the Diffusible Signal Factor (DSF) family of quorum sensing (QS) molecules.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] These signals are utilized by a variety of Gram-negative bacteria for cell-to-cell communication to regulate collective behaviors, including biofilm formation and virulence factor expression.[1][2][3][4][9][11]

While a direct role in insect physiology or behavior is undocumented, the ubiquity of insect-microbe interactions presents a compelling avenue for indirect biological relevance. Bacteria that produce and respond to DSF signals are known to inhabit insects as symbionts or pathogens.[1][15][16] Therefore, this compound may influence insect life history, immunity, and behavior through its modulation of their associated microbial communities. This whitepaper provides a detailed technical overview of the established role of this compound in microbial signaling and explores the potential for its indirect effects on insect biology, offering a forward-looking perspective for researchers in symbiosis, pathology, and novel pest management strategies.

Core Function: A Microbial Quorum Sensing Signal

This compound is a fatty acid signal molecule first identified in the plant pathogen Xanthomonas campestris.[11][12] It belongs to the DSF family of QS signals, which are characterized by a cis-2-unsaturated fatty acid chain.[9] The DSF signaling system is critical for regulating a suite of genes responsible for virulence, biofilm formation and dispersal, and the production of extracellular enzymes.[1][2][12][16]

The signaling pathway is primarily mediated by the rpf (regulation of pathogenicity factors) gene cluster.[1][12][16] The key components are:

-

RpfF: An enoyl-CoA hydratase responsible for the synthesis of the DSF molecule.[12][16]

-

RpfC: A membrane-bound sensor kinase that detects DSF in the environment.[12][16]

-

RpfG: A response regulator that, upon activation by RpfC, controls the intracellular levels of the second messenger, cyclic-di-GMP.[12][16]

Alterations in cyclic-di-GMP levels subsequently modulate the expression of target genes, allowing the bacterial population to coordinate its behavior in a density-dependent manner.

Potential for Indirect Biological Role in Insects

While this compound is not an insect-derived semiochemical, its role in modulating microbial behavior is the key to its potential relevance for entomology. Insects harbor diverse microbial communities in their gut, on their cuticle, and within specialized cells. These microbes can have profound effects on insect development, nutrition, immunity, and behavior.

DSF-mediated signaling can influence insect-microbe interactions in several ways:

-

Pathogen Virulence: For insect pathogens that utilize DSF signaling, this molecule would be directly involved in the infection process within the host. The regulation of virulence factors could determine the outcome of the infection for the insect.[1]

-

Symbiont-Mediated Effects: Gut symbionts that produce DSF could use this signal to regulate their population and metabolic activity. This could, in turn, affect nutrient provisioning to the insect host or the production of metabolites that deter other, harmful microbes.

-

Vector Competence: In insect vectors of plant or animal diseases, the pathogen's ability to colonize the insect vector can be regulated by QS.[16] For instance, the Rpf/DSF system is crucial for the colonization of the vector by Xylella fastidiosa, a bacterium that causes disease in plants.[16] An insect's ability to transmit a disease may therefore be dependent on the pathogen's DSF signaling.

Quantitative Data on DSF Activity

The biological activity of DSF signals is typically measured by their ability to induce a response in a biosensor strain at a specific concentration.

| Signal Molecule | Organism of Origin | Minimum Bioactive Concentration (approx.) | Reference |

| This compound | Xanthomonas campestris | ~0.5 µM | [12][14] |

| trans-11-Methyl-2-dodecenoic acid | (Isomer) | ~100 µM | [12][14] |

| 11-Methyl-dodecanoic acid | (Saturated analogue) | ~10,000 µM | [12][14] |

| cis-2-Dodecenoic acid (BDSF) | Burkholderia cenocepacia | Not specified | [11][13] |

This table summarizes data from DSF bioassays, highlighting the high specificity and potency of the cis-isomer compared to its trans and saturated counterparts.

Experimental Protocols

Investigating the indirect effects of this compound on insects requires a multidisciplinary approach combining microbiology and entomology.

Protocol 1: Bioassay for Insect Response to DSF-Producing Bacteria

Objective: To determine if insects exhibit a behavioral preference (attraction/repulsion) towards bacteria based on their ability to produce DSF.

Methodology:

-

Bacterial Strains: Use a wild-type DSF-producing bacterium (e.g., Xanthomonas campestris), a knockout mutant deficient in DSF synthesis (ΔrpfF), and a chemically complemented mutant (ΔrpfF strain supplemented with synthetic this compound).

-

Assay Arena: Employ a two-choice olfactometer or a simple petri dish arena.

-

Stimulus Preparation: Bacterial strains are cultured to a specific optical density on a nutrient medium. A sterile medium serves as the control.

-

Insect Introduction: Release a cohort of test insects (e.g., Drosophila melanogaster or the stable fly, Stomoxys calcitrans) into the center of the arena.

-

Data Collection: Record the number of insects residing in the zone of each choice at set time intervals.

-

Analysis: Use a chi-square test to determine if the distribution of insects is significantly different from a random 50/50 distribution.

Conclusion and Future Directions

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, Diffusible signal factor (CAS 677354-23-3) | Abcam [abcam.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amsbio.com [amsbio.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. This compound = 90.0 HPLC 677354-23-3 [sigmaaldrich.com]

- 8. This compound | C13H24O2 | CID 11469920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quorum Signaling Molecules: Interactions Between Plants and Associated Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of Quorum Sensing Molecules in Bacterial–Plant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Diffusible Signal Factors and Xylella fastidiosa: A Crucial Mechanism Yet to Be Revealed - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Role of cis-11-Methyl-2-dodecenoic Acid as a Bacterial Semiochemical

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid, a molecule also widely known as Diffusible Signal Factor (DSF), stands as a pivotal semiochemical in the intricate world of bacterial communication. This fatty acid derivative is a cornerstone of quorum sensing (QS) systems in a variety of Gram-negative bacteria, most notably the plant pathogen Xanthomonas campestris. As a signaling molecule, it orchestrates collective behaviors, including the regulation of virulence factors and the formation of biofilms, making it a critical area of study for understanding bacterial pathogenesis and developing novel antimicrobial strategies. This technical guide provides a comprehensive overview of this compound, detailing its biological functions, the signaling pathways it governs, and the experimental protocols used to investigate its activity.

Biological Activity and Quantitative Data

The biological activity of this compound is concentration-dependent, influencing gene expression and phenotypic changes in bacteria. The following table summarizes key quantitative data related to its efficacy in various biological assays.

| Biological Effect | Organism | Effective Concentration | Reference |

| Induction of DSF biosensor | Xanthomonas campestris | ~0.5 µM (minimum concentration for induction) | [1] |

| Restoration of Extracellular Polysaccharide (EPS) Production | Xanthomonas campestris pv. campestris ΔrpfF mutant | 5 µM | [2] |

Biosynthesis of this compound

The biosynthesis of this compound is primarily attributed to the enzymatic activity of RpfF. This enzyme is highly conserved among DSF-producing bacteria. The synthesis pathway involves intermediates from the fatty acid biosynthesis pathway.

Visualizing the Biosynthesis Pathway

References

Initial Studies on the Bioactivity of cis-11-Methyl-2-dodecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid is a fatty acid signaling molecule that plays a crucial role in microbial communication, particularly as a diffusible signal factor (DSF) in quorum sensing (QS) systems.[1][2] This technical guide provides an in-depth overview of the initial studies on its bioactivity, focusing on its role in regulating virulence and biofilm formation in pathogenic bacteria and its effects on fungal morphogenesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and the study of microbial signaling.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound and its close structural analog, cis-2-dodecenoic acid (BDSF). While specific IC50 and EC50 values for this compound are not extensively reported in initial studies, the effective concentrations provide valuable insights into its potency.

| Compound | Organism | Bioactivity | Effective Concentration | Reference |

| This compound | Xanthomonas campestris | Induction of DSF biosensor | ~0.5 µM (minimum concentration) | [3] |

| cis-2-dodecenoic acid (BDSF) | Candida albicans | Reduction of germ-tube formation | 30 µM (~70% reduction) | [4] |

| cis-2-dodecenoic acid (BDSF) | Candida albicans | Reduction of biofilm formation | 300 µM (~90% reduction) | [4] |

| cis-2-decenoic acid (C2DA) | Staphylococcus aureus (MRSA) | Biofilm inhibition | 125 µg/mL | [5][6] |

| cis-2-decenoic acid (C2DA) | Staphylococcus aureus (MRSA) | Growth inhibition | ≥ 500 µg/mL | [5][6] |

Signaling Pathways and Mechanisms of Action

This compound, as a DSF, primarily functions through the RpfC/RpfG two-component signaling system in Xanthomonas campestris. This pathway regulates the intracellular levels of the second messenger cyclic di-GMP, which in turn controls the expression of virulence factors and genes involved in biofilm formation.

In the opportunistic fungal pathogen Candida albicans, the structurally similar molecule BDSF has been shown to interfere with the morphological switch from yeast to hyphal form, a critical step in biofilm formation and virulence.[4] This inhibition is associated with the downregulation of hyphae-specific genes such as HWP1 and ALS3.[4]

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines a common method for quantifying the inhibition of biofilm formation by this compound.

Methodology:

-

Preparation of Inoculum: Culture the microbial strain (e.g., Xanthomonas campestris or Candida albicans) in an appropriate liquid medium overnight. Adjust the cell density to a standardized concentration (e.g., 1 x 10^6 cells/mL).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to obtain a range of desired test concentrations.

-

Incubation: In a 96-well microtiter plate, add the microbial inoculum and the different concentrations of the test compound to the wells. Include appropriate controls (medium only, inoculum with solvent, and inoculum without compound). Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

Staining: After incubation, carefully remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline, PBS). Add a crystal violet solution (e.g., 0.1% w/v) to each well and incubate for 15-20 minutes at room temperature.

-

Quantification: Remove the crystal violet solution and wash the wells again to remove excess stain. Solubilize the crystal violet that has stained the biofilm by adding a suitable solvent (e.g., 95% ethanol or 33% acetic acid). Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader. The reduction in absorbance in the presence of the compound compared to the control indicates the percentage of biofilm inhibition.

Candida albicans Germ-Tube Formation Inhibition Assay

This protocol details the procedure for assessing the inhibitory effect of this compound on the morphological transition of Candida albicans from yeast to hyphal form.

Methodology:

-

Inoculum Preparation: Grow C. albicans in a suitable yeast extract-peptone-dextrose (YPD) medium. Harvest the yeast cells and wash them with a sterile buffer. Resuspend the cells in a pre-warmed induction medium (e.g., serum or RPMI-1640).

-

Compound Addition: Add different concentrations of this compound to the cell suspension in the induction medium. Include a solvent control.

-

Incubation: Incubate the cell suspensions at 37°C for a period that allows for germ tube formation in the control group (typically 1-3 hours).

-

Microscopic Examination: After incubation, place a drop of the cell suspension on a microscope slide. Observe the cells under a light microscope.

-

Quantification: Count the number of yeast cells with and without germ tubes in several microscopic fields for each concentration. A germ tube is defined as a filamentous outgrowth that is at least as long as the diameter of the yeast cell. Calculate the percentage of germ-tube formation for each condition. The reduction in the percentage of germ-tube formation in the presence of the compound compared to the control indicates its inhibitory activity.

Conclusion

The initial studies on this compound have established its significant role as a DSF signaling molecule in bacterial quorum sensing, with clear implications for the regulation of virulence and biofilm formation. Its activity, and that of structurally related molecules, extends to influencing the morphogenesis of pathogenic fungi like Candida albicans. While the precise quantitative measures of its bioactivity, such as IC50 values, require further investigation, the existing data strongly support its potential as a target for the development of novel anti-infective therapies. The detailed experimental protocols and the understanding of its signaling pathway provided in this guide offer a solid foundation for future research in this promising area.

References

- 1. A two-component system involving an HD-GYP domain protein links cell-cell signalling to pathogenicity gene expression in Xanthomonas campestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyinfo.com [microbiologyinfo.com]

An In-depth Technical Guide to the Solubility and Stability of cis-11-Methyl-2-dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid, also known as a diffusible signal factor (DSF), is a fatty acid signaling molecule involved in quorum sensing, a process of cell-to-cell communication in bacteria.[1][2] It plays a crucial role in regulating virulence and biofilm formation in various pathogenic bacteria, including Xanthomonas campestris.[2][3] Understanding the physicochemical properties of this molecule, particularly its solubility and stability, is paramount for researchers in microbiology, drug development, and biochemistry for accurate experimental design, formulation, and interpretation of biological activity. This guide provides a comprehensive overview of the available data and experimental methodologies for assessing the solubility and stability of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₂ | [4][5] |

| Molecular Weight | 212.33 g/mol | [5][6] |

| CAS Number | 677354-23-3 | [2][4] |

| Appearance | White to beige liquid (at room temperature) / solid (at -20°C) |

Solubility

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. The presence of both a hydrophobic alkyl chain and a hydrophilic carboxylic acid group gives it amphipathic properties.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various common laboratory solvents.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 30 mg/mL | [4] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [4] |

| Ethanol | 30 mg/mL | [4] |

| Ethanol:PBS (pH 7.2) (1:8) | 0.5 mg/mL | [4] |

| Chloroform | Soluble |

Experimental Protocol for Determining Solubility

The following protocol outlines a general method for determining the solubility of this compound in a solvent of interest. This method is based on the principle of reaching a saturation equilibrium.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, DMSO, water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor.

Stability

The stability of this compound is crucial for its storage, handling, and use in biological assays. The presence of a cis double bond makes it susceptible to isomerization and oxidation.

Storage and Handling Recommendations

-

Long-term Storage: For long-term stability, this compound should be stored at -20°C.[2][6] Under these conditions, it has been reported to be stable for at least two years.

-

Protection from Light and Moisture: It is recommended to protect the compound from light and moisture to prevent degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following protocol describes a typical forced degradation study.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in a calibrated oven (e.g., 70°C).

-

Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light).

-

Analysis: At appropriate time points, withdraw samples from each stress condition. Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA or MS detector can help in the identification of the degradants.

Biological Context: The DSF Quorum Sensing Pathway

This compound is a key signaling molecule in the Rpf/DSF (Regulation of pathogenicity factors/Diffusible signal factor) quorum sensing system of Xanthomonas. This system regulates the expression of genes involved in virulence and biofilm formation.

DSF Signaling Pathway in Xanthomonas

The core components of this pathway are the synthase RpfF, the sensor kinase RpfC, and the response regulator RpfG.

Caption: The Rpf/DSF quorum sensing pathway in Xanthomonas.

Experimental Workflows

Solubility Determination Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: A streamlined workflow for experimental solubility determination.

Stability Testing Workflow

This diagram outlines the process for conducting a forced degradation study to assess the stability of this compound.

Caption: A systematic workflow for conducting forced degradation studies.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound for the scientific community. The provided data and experimental protocols are intended to facilitate accurate and reproducible research involving this important bacterial signaling molecule. A thorough understanding of its physicochemical properties is indispensable for advancing our knowledge of bacterial communication and for the development of novel therapeutic strategies targeting bacterial virulence and biofilm formation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diffusible signal factor (DSF)-mediated quorum sensing modulates expression of diverse traits in Xanthomonas citri and responses of citrus plants to promote disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Quorum Sensing Signal: cis-11-Methyl-2-dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-11-Methyl-2-dodecenoic acid is a key signaling molecule in the intricate communication networks of various pathogenic bacteria. As a member of the diffusible signal factor (DSF) family of unsaturated fatty acids, it plays a pivotal role in quorum sensing (QS), a process that allows bacteria to coordinate their gene expression and collective behavior in response to population density. This technical guide provides a comprehensive literature review of this compound, with a focus on its biological functions, underlying signaling pathways, and its potential as a target for novel anti-virulence strategies. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the study of bacterial signaling and the development of innovative therapeutics.

Core Concepts: Quorum Sensing and Diffusible Signal Factors

Quorum sensing is a sophisticated cell-to-cell communication mechanism that enables bacteria to synchronize the expression of genes involved in a variety of processes, including virulence, biofilm formation, and antibiotic resistance. This regulation is mediated by small, diffusible signaling molecules, the concentration of which correlates with the bacterial population density.

The DSF family of signals are predominantly cis-2-unsaturated fatty acids. The archetypal DSF, this compound, was first identified in the plant pathogen Xanthomonas campestris pv. campestris (Xcc), the causative agent of black rot in cruciferous plants. Since its discovery, structurally related molecules have been identified in other significant pathogens, such as Burkholderia cenocepacia and Pseudomonas aeruginosa, highlighting the widespread importance of this signaling system in the bacterial kingdom. These molecules are crucial for regulating virulence factor production, biofilm maturation and dispersal, and tolerance to antibiotics in these pathogens.

Biological Activity and Quantitative Data

This compound and its structural analogs exhibit potent biological activity at micromolar concentrations, influencing key virulence-associated phenotypes. While specific EC50 and IC50 values for this compound in Xanthomonas campestris are not extensively reported in publicly available literature, studies on closely related DSF molecules in other pathogenic bacteria provide valuable insights into their efficacy.

| Signaling Molecule | Target Organism | Biological Effect | Effective Concentration | Citation(s) |

| This compound | Xanthomonas campestris | Induction of DSF biosensor | ~0.5 µM (minimum concentration for induction) | [1] |

| cis-2-Dodecenoic acid (BDSF) | Pseudomonas aeruginosa | Biofilm formation reduction | 10.2% reduction at 0.05 mM, 20.2% at 0.1 mM, 27.9% at 0.25 mM, and 44% at 0.5 mM | [2] |

| cis-2-Dodecenoic acid (BDSF) | Pseudomonas aeruginosa | Inhibition of T3SS gene expression | Micromolar levels | [2] |

| cis-2-Decenoic acid | Staphylococcus aureus (MRSA) | Inhibition of bacterial growth | ≥ 500 µg/mL | [3][4][5] |

| cis-2-Decenoic acid | Staphylococcus aureus (MRSA) | Inhibition of biofilm formation | 125 µg/mL | [3][4][5] |

Biosynthesis and Signaling Pathways

The production and perception of this compound in Xanthomonas campestris are governed by the rpf (regulation of pathogenicity factors) gene cluster.

Biosynthesis of this compound

The biosynthesis of DSF is intricately linked to the fatty acid synthesis pathway. The key enzyme responsible for its production is RpfF , which possesses both dehydratase and thioesterase activities. RpfF catalyzes the conversion of a 3-hydroxyacyl-acyl carrier protein (ACP) intermediate into the final DSF molecule. Another crucial enzyme, RpfB , a fatty acyl-CoA ligase, is involved in the activation of fatty acids and is thought to play a role in modulating DSF levels.

Biosynthesis of this compound.

DSF Signaling Pathway in Xanthomonas campestris

The perception and transduction of the DSF signal are mediated by a two-component regulatory system encoded by the rpf cluster. The sensor kinase, RpfC , is a membrane-bound protein that detects extracellular DSF. Upon binding DSF, RpfC autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator, RpfG . Phosphorylated RpfG possesses phosphodiesterase activity, leading to the degradation of the second messenger cyclic dimeric GMP (c-di-GMP). The reduction in c-di-GMP levels derepresses the global transcriptional regulator Clp , which in turn modulates the expression of a wide array of genes responsible for virulence factor production and biofilm formation.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Controlled specific expression and purification of 6 x His-tagged proteins in Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A protein expression system for tandem affinity purification in Xanthomonas citri subsp. citri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifying Hepatic Enzyme Kinetics of (-)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC, through In Vitro Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sinobiological.com [sinobiological.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-11-Methyl-2-dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of cis-11-Methyl-2-dodecenoic acid, a quorum-sensing signal molecule involved in microbial communication. The described multi-step synthesis is designed to be a practical guide for researchers requiring this compound for their studies in microbiology, drug development, and related fields.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a three-stage process. The first stage involves the construction of the C12 carbon backbone with the characteristic iso-terminal group via a Grignard reaction followed by hydroboration-oxidation to yield the primary alcohol, 10-methylundecan-1-ol. In the second stage, this alcohol is oxidized to the corresponding aldehyde, 10-methylundecanal (B128124), using a mild Swern oxidation. The final stage consists of a cis-selective Wittig reaction to introduce the C2-C3 double bond with the desired stereochemistry, followed by hydrolysis of the resulting ester to afford the target carboxylic acid.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are representative and may vary depending on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1a | Grignard Reaction | 10-Bromo-1-decene (B1332156) & Isobutyraldehyde (B47883) | 10-Methyl-1,10-undecadiene | 70-80 |

| 1b | Hydroboration-Oxidation | 10-Methyl-1,10-undecadiene | 10-Methylundecan-1-ol | 85-95 |

| 2 | Swern Oxidation | 10-Methylundecan-1-ol | 10-Methylundecanal | 80-95 |

| 3a | cis-Selective Wittig Reaction | 10-Methylundecanal | cis-Ethyl 11-Methyl-2-dodecenoate | 60-70 (cis selectivity >90%) |

| 3b | Ester Hydrolysis | cis-Ethyl 11-Methyl-2-dodecenoate | This compound | >90 |

Experimental Protocols

Stage 1: Synthesis of 10-Methylundecan-1-ol

This stage involves two key reactions: a Grignard reaction to form the carbon skeleton and a hydroboration-oxidation to introduce the primary alcohol functionality.

1a. Grignard Reaction to form 10-Methyl-1,10-undecadiene

-

Materials:

-

10-Bromo-1-decene

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (B95107) (THF)

-

Isobutyraldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663)

-

-

Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 10-bromo-1-decene in dry diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reagent formation. Maintain a gentle reflux.

-

Once the magnesium is consumed, cool the reaction mixture in an ice bath.

-

Add a solution of isobutyraldehyde in dry diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 10-methyl-1,10-undecadiene.

-

1b. Hydroboration-Oxidation to form 10-Methylundecan-1-ol

-

Materials:

-

Crude 10-methyl-1,10-undecadiene

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Aqueous sodium hydroxide (B78521) solution (3 M)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Protocol:

-

Dissolve the crude 10-methyl-1,10-undecadiene in dry THF in a flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath and add the BH₃·THF solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the mixture again in an ice bath and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure 10-methylundecan-1-ol.

-

Stage 2: Synthesis of 10-Methylundecanal (Swern Oxidation)

-

Materials:

-

10-Methylundecan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dry dichloromethane (B109758) (DCM)

-

-

Protocol:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride in dry DCM and cool to -78 °C (dry ice/acetone bath).

-

Add a solution of DMSO in dry DCM dropwise, maintaining the temperature at -78 °C.

-

After stirring for 15 minutes, add a solution of 10-methylundecan-1-ol in dry DCM dropwise.

-

Continue stirring at -78 °C for 30 minutes.

-

Add triethylamine to the reaction mixture, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

-

Add water to quench the reaction and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure to obtain crude 10-methylundecanal, which can be used in the next step without further purification.

-

Stage 3: Synthesis of this compound

3a. cis-Selective Wittig Reaction to form cis-Ethyl 11-Methyl-2-dodecenoate

-

Materials:

-

Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent)

-

10-Methylundecanal

-

Dry tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution (typically 1.6 M in hexanes)

-

-

Protocol:

-

Suspend ethyltriphenylphosphonium bromide in dry THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and add n-BuLi dropwise to form the orange-red ylide.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Cool the reaction mixture to -78 °C.

-

Add a solution of 10-methylundecanal in dry THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate cis-ethyl 11-methyl-2-dodecenoate.

-

3b. Hydrolysis to this compound

-

Materials:

-

cis-Ethyl 11-Methyl-2-dodecenoate

-

Aqueous sodium hydroxide or potassium hydroxide solution (e.g., 2 M)

-

Hydrochloric acid (e.g., 1 M)

-

Diethyl ether

-

-

Protocol:

-

Dissolve the ethyl ester in a mixture of ethanol and the aqueous hydroxide solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by crystallization from a suitable solvent (e.g., acetonitrile (B52724) or methanol/water) at low temperature to obtain pure this compound.[1][2][3][4]

-

Visualizations

References

Application Notes and Protocols for the Quantification of cis-11-Methyl-2-dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid, also known as Diffusible Signal Factor (DSF), is a fatty acid signaling molecule that plays a crucial role in bacterial quorum sensing.[1][2] It is primarily associated with the regulation of virulence, biofilm formation, and the production of extracellular enzymes in various pathogenic bacteria, including Xanthomonas campestris.[3][4] The accurate quantification of this compound is therefore essential for studying bacterial communication, understanding disease progression, and for the development of novel anti-virulence therapies.

This document provides detailed application notes and experimental protocols for the analytical quantification of this compound from bacterial cultures. The methodologies described focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the sensitive and selective analysis of fatty acids.[5]

Signaling Pathway of this compound (DSF) in Xanthomonas campestris

In Xanthomonas campestris, the DSF signaling pathway is primarily regulated by the rpf (regulation of pathogenicity factors) gene cluster. The key components of this pathway are the sensor kinase RpfC and the response regulator RpfG. At low cell densities, RpfC interacts with and inhibits the DSF synthase RpfF. As the bacterial population grows, DSF accumulates. Upon reaching a threshold concentration, DSF binds to the sensor domain of RpfC, leading to its autophosphorylation. This initiates a phosphorelay cascade that ultimately modulates the activity of downstream effectors, regulating the expression of genes involved in virulence and biofilm formation.[6][7][8]

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Genome scale analysis of diffusible signal factor regulon in Xanthomonas campestris pv. campestris: identification of novel cell-cell communication-dependent genes and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. シス-11-メチル-2-ドデセン酸 ≥90.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Identification and characterization of naturally occurring DSF-family quorum sensing signal turnover system in the phytopathogen Xanthomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the GC-MS Analysis of cis-11-Methyl-2-dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11-Methyl-2-dodecenoic acid is a branched-chain unsaturated fatty acid that functions as a diffusible signal factor (DSF) in the quorum-sensing (QS) system of various bacteria, most notably the plant pathogen Xanthomonas campestris.[1][2][3] As a key signaling molecule, it regulates virulence, biofilm formation, and the production of extracellular enzymes.[1][2] Its unique structure, featuring a cis double bond at the α-β position and a methyl branch near the terminus, presents specific challenges and considerations for its accurate identification and quantification.

This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are essential for researchers studying bacterial communication, developing anti-virulence therapies, and professionals in drug development targeting quorum-sensing pathways.

I. Quantitative Data Summary

Accurate quantification of this compound is crucial for understanding its biological role. Due to the limited availability of specific quantitative data for this exact compound, the following tables present typical performance characteristics for the GC-MS analysis of similar fatty acids, which can be used as a benchmark for method development and validation.

Table 1: Typical GC-MS Performance for Fatty Acid Methyl Esters (FAMEs)

| Parameter | Typical Value Range | Notes |

| Limit of Detection (LOD) | 1–30 µg/L | Dependent on matrix and instrumentation.[4] For high-sensitivity applications, LODs in the low femtomol range on-column have been reported for FAMEs.[5] |

| Limit of Quantitation (LOQ) | 0.003–0.72 µg/L (for some FAMEs) | Generally, LOQ is 3-5 times the LOD.[4] |

| Linearity (R²) | ≥ 0.99 | Typically observed over a concentration range of 0.1 to 10 µg/mL. |

| Intra-day Precision (%RSD) | < 15% | Assessed by replicate analysis of quality control samples at different concentrations. |

| Inter-day Precision (%RSD) | < 20% | Assessed by analyzing quality control samples on different days. |

| Recovery (%) | 80–120% | Determined by spiking known amounts of analyte into the sample matrix. |

Table 2: Expected GC-MS Parameters for Methyl cis-11-Methyl-2-dodecenoate

| Parameter | Expected Value | Rationale/Reference |

| Molecular Weight (underivatized) | 212.33 g/mol | PubChem CID: 11469920.[6] |

| Molecular Weight (FAME derivative) | 226.36 g/mol | Addition of a methyl group (-CH₂) and loss of a proton. |

| Expected Retention Time | 15 - 25 min | Dependent on the specific column and temperature program. Unsaturated and branched FAMEs have characteristic elution patterns.[7] |

| Key Mass Fragments (m/z) of FAME | 74 (McLafferty rearrangement), M-29 (loss of ethyl), M-31 (loss of methoxy), M-43 (loss of propyl), 226 (Molecular Ion) | Based on typical fragmentation of unsaturated and branched-chain FAMEs.[8] The presence of the double bond can influence fragmentation. |

II. Experimental Protocols

A. Sample Preparation and Lipid Extraction

This protocol is designed for the extraction of total fatty acids from bacterial cell cultures.

-

Cell Harvesting : Centrifuge the bacterial culture (e.g., 50 mL) at 5,000 x g for 10 minutes at 4°C to pellet the cells. Discard the supernatant.

-

Internal Standard Addition : Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline). Add a known amount of an appropriate internal standard, such as deuterated fatty acids or a fatty acid not present in the sample (e.g., heptadecanoic acid), to normalize for extraction efficiency and analytical variability.[9]

-

Lysis and Extraction :

-

Add 2 volumes of methanol (B129727) to the cell suspension to lyse the cells.

-

Acidify the mixture to a final concentration of 25 mM HCl.

-

Add 1 volume of a non-polar solvent like isooctane (B107328) or hexane (B92381).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

-

Collection of Organic Phase : Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new clean glass tube.

-

Re-extraction : Repeat the extraction of the aqueous phase with another volume of the non-polar solvent to maximize lipid recovery. Combine the organic phases.

-

Drying : Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas.

B. Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase volatility for GC analysis, the extracted fatty acids must be converted to their methyl esters.

-

Reagent Preparation : Prepare a 14% (w/v) solution of Boron Trifluoride (BF₃) in methanol. Handle this reagent with extreme care in a fume hood as it is corrosive and toxic.

-

Esterification :

-

Add 2 mL of the BF₃-methanol solution to the dried lipid extract.

-

Seal the tube tightly with a Teflon-lined cap.

-

Heat the mixture at 60°C for 30 minutes in a water bath or heating block.

-

-

Extraction of FAMEs :

-

Cool the reaction tube to room temperature.

-

Add 1 mL of deionized water and 2 mL of hexane.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

-

Final Sample Preparation :

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

-

The sample is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

-

C. GC-MS Instrumental Analysis